Hex-3-en-1-yl 2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-3-en-1-yl 2-hydroxypropanoate, also known as (Z)-Hex-3-en-1-yl 2-hydroxypropanoate, is an organic compound with the molecular formula C9H16O3. It is a colorless liquid with a pleasant, fruity odor. This compound is commonly used in the flavor and fragrance industry due to its appealing scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hex-3-en-1-yl 2-hydroxypropanoate can be synthesized through the esterification of hex-3-en-1-ol with 2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the product from the reaction mixture and remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Hex-3-en-1-yl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Formation of hex-3-enal or hex-3-enoic acid.
Reduction: Formation of hex-3-en-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hex-3-en-1-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in plant signaling and defense mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Wirkmechanismus
The mechanism of action of Hex-3-en-1-yl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors to produce its characteristic fruity odor. Additionally, its potential therapeutic effects could be mediated through interactions with enzymes or receptors involved in inflammatory and microbial pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-3-en-1-yl acetate: Another ester with a similar fruity odor, commonly used in the flavor and fragrance industry.
Hex-3-en-1-yl butyrate: Similar in structure but with a slightly different odor profile.
Hex-3-en-1-yl formate: Another ester with a fruity scent, used in similar applications.
Uniqueness
Hex-3-en-1-yl 2-hydroxypropanoate is unique due to its specific combination of a hexenyl group and a hydroxypropanoate group, which imparts distinct chemical and sensory properties. Its pleasant odor and versatility in chemical reactions make it a valuable compound in various industries .
Eigenschaften
Molekularformel |
C9H16O3 |
---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
hex-3-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
NNLLMULULOBXBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCOC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.